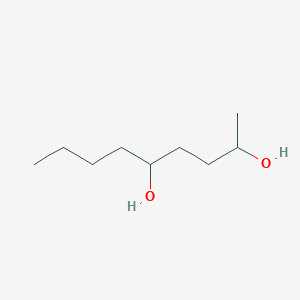

Nonane-2,5-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51916-45-1 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

nonane-2,5-diol |

InChI |

InChI=1S/C9H20O2/c1-3-4-5-9(11)7-6-8(2)10/h8-11H,3-7H2,1-2H3 |

InChI Key |

XLWQSELBOZCFHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Nonane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane-2,5-diol is a nine-carbon aliphatic diol with hydroxyl groups located at the second and fifth positions. As a 1,4-diol, it possesses two secondary alcohol functionalities, which dictate its chemical reactivity and physical properties. This guide provides a summary of its predicted characteristics, a plausible synthetic route, and detailed purification protocols.

Predicted Physical and Chemical Properties

Due to the absence of experimentally determined data, the following table summarizes the predicted physical and chemical properties of this compound. These values are estimations based on its structure and comparison with similar long-chain diols.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₂₀O₂ | - |

| Molecular Weight | 160.26 g/mol | - |

| Appearance | Colorless, viscous liquid | Typical for aliphatic diols of this size. |

| Boiling Point | ~230-240 °C (at 760 mmHg) | Estimated based on trends for similar diols. Boiling point is elevated due to hydrogen bonding. |

| Melting Point | < 0 °C | Expected to be a liquid at room temperature. |

| Density | ~0.93 - 0.95 g/cm³ | Slightly less dense than water. |

| Solubility | - Sparingly soluble in water- Soluble in polar organic solvents (e.g., ethanol, methanol, acetone) | Solubility in water is limited by the long nonpolar carbon chain. Good solubility in alcohols is expected. |

| pKa | ~16-18 | Typical for a secondary alcohol. |

Predicted Spectral Data

Predicted spectral data can aid in the identification and characterization of this compound.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Broad singlet for the two hydroxyl (-OH) protons.- Multiplets for the methine protons (-CHOH) at positions 2 and 5.- Complex multiplets for the methylene (B1212753) (-CH₂-) protons.- A triplet for the terminal methyl (-CH₃) group at position 1 and a doublet for the methyl group at position 9. |

| ¹³C NMR | - Two distinct signals for the carbons bearing the hydroxyl groups (C2 and C5).- Multiple signals in the aliphatic region for the other seven carbon atoms. |

| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.- C-H stretching absorptions in the region of 2850-3000 cm⁻¹.- C-O stretching absorptions in the region of 1000-1200 cm⁻¹.[1] |

| Mass Spectrometry | - The molecular ion peak (M⁺) may be weak or absent.- Characteristic fragmentation patterns would involve the loss of water (M-18) and cleavage adjacent to the hydroxyl groups. |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound via Reduction of Nonane-2,5-dione

A common and effective method for the synthesis of 1,4-diols is the reduction of the corresponding 1,4-dione.[2][3]

Reaction:

Caption: Synthesis and Purification Workflow for this compound.

Reactivity and Potential Applications

As a 1,4-diol, this compound is expected to undergo reactions typical of secondary alcohols, including:

-

Oxidation: Oxidation of the secondary alcohol groups can yield the corresponding ketones or diketones.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Formation of ethers can be achieved under appropriate conditions.

-

Dehydration: Intramolecular dehydration could potentially lead to the formation of a substituted tetrahydrofuran.

The long alkyl chain and the two hydroxyl groups suggest potential applications as a specialty solvent, a monomer for polyester (B1180765) or polyurethane synthesis, or as a starting material for the synthesis of more complex molecules in the pharmaceutical or fine chemical industries.

Safety Considerations

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes and skin. Inhalation of vapors and ingestion should be avoided. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Spectroscopic Characterization of Nonane-2,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Nonane-2,5-diol, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data and established spectroscopic principles to offer a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and knowledge of characteristic functional group frequencies.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1, H9 (CH₃) | 0.9 - 1.0 | Triplet | 6H |

| H3, H4, H6, H7, H8 (CH₂) | 1.2 - 1.6 | Multiplet | 10H |

| H2, H5 (CH-OH) | 3.5 - 3.8 | Multiplet | 2H |

| OH | Variable | Singlet (broad) | 2H |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C9 | ~14 |

| C3, C4, C6, C7, C8 | 22 - 40 |

| C2, C5 | 65 - 75 |

Note: These are approximate chemical shifts. The exact values can be influenced by the solvent and temperature.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Notes |

| [M]+ | 160.15 | Molecular Ion (Low abundance in EI) |

| [M-H₂O]+ | 142.14 | Loss of one water molecule |

| [M-2H₂O]+ | 124.13 | Loss of two water molecules |

| Alkyl Fragments | Various | Characteristic fragmentation of the nonane (B91170) chain |

Experimental Protocols

NMR Spectroscopy

A general procedure for acquiring NMR spectra of a diol involves dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then transferred to an NMR tube. A standard 1D proton NMR spectrum is typically acquired first. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively. For ¹³C NMR, a larger sample quantity or a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For liquid samples like this compound, a thin-film method is commonly used. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film. The plates are then mounted in the spectrometer for analysis. Alternatively, the diol can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell. Attenuated Total Reflectance (ATR) is another common technique where a drop of the liquid is placed directly onto the ATR crystal.

Mass Spectrometry

Mass spectra of diols can be obtained using various ionization techniques. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation. However, the molecular ion peak may be weak or absent. Softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the observation of the molecular ion or a protonated molecule ([M+H]⁺).[2] For analysis, the sample is typically introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a comprehensive analysis, including 2D NMR experiments.

References

An In-depth Technical Guide to the Thermal Properties of Long-Chain Aliphatic Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of long-chain aliphatic diols, compounds of significant interest in pharmaceutical sciences and materials research for their roles as excipients, drug delivery vehicles, and building blocks for biodegradable polymers. This document summarizes key quantitative thermal data, details common experimental protocols for their determination, and presents visual representations of fundamental concepts and workflows.

Data Presentation: Thermal Properties of α,ω-Alkanediols

The following tables summarize the key thermal properties of a homologous series of straight-chain α,ω-alkanediols. These compounds, with hydroxyl groups at both ends of a saturated hydrocarbon chain, exhibit predictable trends in their thermal behavior, which are crucial for their application in various fields.

| Diol | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| 1,8-Octanediol | C₈H₁₈O₂ | 146.23 | 57-61[1] | 36.1[2] |

| 1,10-Decanediol | C₁₀H₂₂O₂ | 174.28 | 72-75[2] | 41.7 - 44.0[2][3] |

| 1,12-Dodecanediol | C₁₂H₂₆O₂ | 202.33 | 79[4] | 51.2[5] |

| 1,14-Tetradecanediol | C₁₄H₃₀O₂ | 230.39 | ~86 | 61.9 |

| 1,16-Hexadecanediol | C₁₆H₃₄O₂ | 258.44 | 91-94[6] | Data not readily available |

| 1,18-Octadecanediol (B156470) | C₁₈H₃₈O₂ | 286.49 | 91[7][] | Data not readily available |

| 1,20-Eicosanediol | C₂₀H₄₂O₂ | 314.55 | 111-112[9] | Data not readily available |

Table 1: Melting Point and Enthalpy of Fusion of Long-Chain α,ω-Alkanediols.

| Diol | Boiling Point (°C) | Pressure (mmHg) | Enthalpy of Vaporization (kJ/mol) | Enthalpy of Sublimation (kJ/mol) |

| 1,8-Octanediol | 172 | 20[1] | 101 | 139.3[2] |

| 1,10-Decanediol | 170 | 11[2] | 112.4 - 126.6[10] | 155.8[10] |

| 1,12-Dodecanediol | 180 | 10 | Data not readily available | Data not readily available |

| 1,14-Tetradecanediol | 192 | 10 | Data not readily available | Data not readily available |

| 1,16-Hexadecanediol | 197-199 | 3[6] | Data not readily available | Data not readily available |

| 1,18-Octadecanediol | ~324 (rough estimate) | 760[7] | Data not readily available | Data not readily available |

| 1,20-Eicosanediol | Data not readily available | Data not readily available | Data not readily available |

Table 2: Boiling Point, Enthalpy of Vaporization, and Enthalpy of Sublimation of Long-Chain α,ω-Alkanediols. Note: Boiling points are often reported at reduced pressures to avoid decomposition at higher temperatures.

Specific Heat Capacity

Experimental data for the specific heat capacity (Cp) of long-chain aliphatic diols is not extensively available in the literature. However, for homologous series of linear alkanes, the specific heat capacity in the liquid state generally decreases with increasing chain length, eventually approaching a constant value for very long chains. A similar trend is expected for long-chain diols. The specific heat capacity of the solid phase is typically lower than that of the liquid phase. For many organic liquids, the specific heat capacity falls within the range of 2-3 J/g°C.

Experimental Protocols

The thermal properties of long-chain aliphatic diols are primarily determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a fundamental technique for determining the melting point and enthalpy of fusion of materials.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the diol sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum or copper crucible.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

-

Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

An initial isothermal period to ensure thermal equilibrium.

-

A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition.

-

A cooling ramp to observe crystallization behavior.

-

A second heating ramp to analyze the thermal history established during the controlled cooling.

-

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the sample.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: A small, representative sample of the diol (typically 5-15 mg) is placed in a tared TGA crucible, often made of alumina (B75360) or platinum.

-

Instrument Setup: The TGA is calibrated for mass and temperature.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C) to observe the complete decomposition profile.

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to investigate oxidative stability.

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the material's thermal stability. The temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve) indicate the points of most rapid decomposition.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal properties of long-chain aliphatic diols.

Caption: A typical experimental workflow for thermal analysis using DSC and TGA.

Caption: The odd-even effect on the melting points of homologous α,ω-alkanediols.

References

- 1. 1,10-decanediol, 112-47-0 [thegoodscentscompany.com]

- 2. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 3. 1,10-Decanediol [webbook.nist.gov]

- 4. research.tudelft.nl [research.tudelft.nl]

- 5. chemeo.com [chemeo.com]

- 6. 1,16-Hexadecanediol 97 7735-42-4 [sigmaaldrich.com]

- 7. 1,18-octadecanediol CAS#: 3155-43-9 [amp.chemicalbook.com]

- 9. 1,20-Eicosanediol | C20H42O2 | CID 4134690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,10-Decanediol [webbook.nist.gov]

- 11. calnesis.com [calnesis.com]

Conformational Analysis of Nonane-2,5-diol: A Methodological Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of Nonane-2,5-diol, a flexible long-chain diol with potential relevance in drug design and development. In the absence of direct experimental data for this specific molecule, this paper outlines a robust theoretical and practical framework for its analysis, drawing upon established principles and data from analogous aliphatic diols. The guide details both experimental and computational approaches, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. Detailed protocols, data interpretation strategies, and the generation of predictive models for conformational behavior are presented to aid researchers in understanding the three-dimensional structure and flexibility of this and similar molecules.

Introduction

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules such as long-chain aliphatic diols, a multitude of low-energy conformations can coexist in equilibrium, each with distinct spatial arrangements of functional groups that can significantly impact receptor binding and pharmacokinetic properties. This compound, with its nine-carbon backbone and two hydroxyl groups, represents a model system for understanding the interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding in shaping the conformational landscape of flexible diols.

A thorough conformational analysis is therefore essential for rational drug design. This whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on how to approach the conformational analysis of this compound and similar flexible molecules.

Theoretical Background

The conformational space of this compound is primarily defined by the rotation around its single carbon-carbon bonds. The relative orientation of atoms and groups is described by dihedral angles. The stability of any given conformation is determined by a combination of factors:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy than eclipsed conformations.

-

Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive interactions.

-

Intramolecular Hydrogen Bonding: The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. The formation of an intramolecular hydrogen bond can significantly stabilize certain conformations. Studies on other diols have shown that the propensity for intramolecular hydrogen bonding is dependent on the separation of the hydroxyl groups.[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for the conformational analysis of molecules in solution.[3]

¹H NMR Spectroscopy for Coupling Constant Analysis

Objective: To measure the three-bond proton-proton coupling constants (³J_HH) which are related to the dihedral angles between the coupled protons via the Karplus equation.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. A high magnetic field strength (e.g., 500 MHz or greater) is recommended to achieve good signal dispersion.

-

Spectral Analysis:

-

Assign all proton resonances using two-dimensional NMR techniques such as COSY and TOCSY.

-

Accurately measure the ³J_HH values from the fine structure of the proton signals. This may require spectral simulation for complex multiplets.

-

Data Interpretation:

The measured ³J_HH values represent a population-weighted average of the coupling constants for all contributing conformations. The Karplus equation provides a theoretical relationship between the vicinal coupling constant and the dihedral angle (θ):

J(Φ) = A cos²(θ) + B cos(θ) + C

Where A, B, and C are empirically derived parameters. By comparing the experimentally measured coupling constants with those predicted for different theoretical conformations (e.g., from computational modeling), the relative populations of these conformers in solution can be estimated.

Computational Methodologies

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules, calculate the relative energies of different conformers, and predict spectroscopic parameters.

Conformational Search

Objective: To identify all low-energy conformations of this compound.

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Systematic or Stochastic Search: Employ a conformational search algorithm (e.g., molecular mechanics-based systematic or Monte Carlo methods) to explore the potential energy surface by systematically rotating all rotatable bonds.

-

Filtering and Clustering: Group the resulting conformers based on their geometry and energy to identify a set of unique low-energy structures.

Quantum Mechanical Calculations

Objective: To obtain accurate geometries and relative energies for the identified conformers and to predict NMR parameters.

Methodology:

-

Geometry Optimization: Perform geometry optimization for each unique conformer using Density Functional Theory (DFT). A common and effective level of theory for such systems is the B3LYP functional with a 6-31G* or larger basis set.[1][2]

-

Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory or with a larger basis set to obtain more accurate relative energies (ΔE).

-

NMR Parameter Prediction: For each optimized conformer, calculate the NMR shielding constants and spin-spin coupling constants.

Data Presentation: Predicted Conformational Data for this compound

Since no direct experimental data for this compound is available, the following tables present hypothetical, yet plausible, quantitative data that would be expected from a computational conformational analysis. This data is based on the known behavior of similar long-chain diols.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Predicted Low-Energy Conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral (°) | C3-C4-C5-C6 Dihedral (°) | O-C2-C3-C4 Dihedral (°) | O-C5-C4-C3 Dihedral (°) | Intramolecular H-bond (O-O distance, Å) |

| A | 0.00 | 178.5 | 179.1 | 60.2 | -61.5 | 4.8 |

| B | 0.85 | -65.3 | 178.8 | 175.4 | -60.9 | 5.1 |

| C | 1.20 | 179.2 | -63.7 | 59.8 | 177.3 | 5.3 |

| D | 2.50 | -64.1 | -66.2 | 176.1 | 178.0 | 5.5 |

| E | 1.50 | 68.9 | -170.1 | -55.4 | 65.2 | 2.9 (predicted H-bond) |

Table 2: Predicted ³J_HH Coupling Constants (Hz) for Key Protons in Different Conformers of this compound.

| Conformer | J(H2, H3a) | J(H2, H3b) | J(H4a, H5) | J(H4b, H5) |

| A | 3.1 | 11.8 | 3.0 | 11.5 |

| B | 9.5 | 2.5 | 3.2 | 11.7 |

| C | 3.3 | 11.6 | 9.8 | 2.4 |

| D | 9.2 | 2.8 | 9.6 | 2.7 |

| E | 4.5 | 4.8 | 4.2 | 4.9 |

Visualization of Conformational Relationships

Visualizing the relationships between different conformers and the workflow of the analysis is crucial for understanding the conformational landscape. Graphviz can be used to create clear diagrams.

Conclusion

This whitepaper has outlined a comprehensive, albeit theoretical, approach to the conformational analysis of this compound. By combining experimental NMR techniques with robust computational methods, a detailed understanding of the conformational preferences of this and similar flexible diols can be achieved. The methodologies and predictive data presented herein provide a valuable resource for researchers in drug discovery and development, enabling a more informed approach to the design of molecules with optimized three-dimensional structures for enhanced biological activity. While direct experimental validation for this compound is pending, the framework established in this guide offers a clear path forward for its thorough conformational characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of spin–spin coupling constants with machine learning in NMR - PMC [pmc.ncbi.nlm.nih.gov]

Nonane-2,5-diol: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Chiral diols are invaluable synthons in modern organic chemistry, serving as versatile building blocks for the synthesis of complex, stereochemically defined molecules. Among these, nonane-2,5-diol, with its C9 aliphatic backbone and two stereogenic centers at positions 2 and 5, presents a unique scaffold for the introduction of chirality and the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its potential stereoselective synthesis, applications in asymmetric catalysis, and relevance in drug discovery and development. Due to the limited availability of direct experimental data on this compound, this guide draws upon established methodologies for the synthesis and application of analogous chiral 1,4-diols, offering a predictive framework for its utilization.

Stereoselective Synthesis of this compound

The controlled synthesis of the stereoisomers of this compound—(2R,5R), (2S,5S), (2R,5S), and (2S,5R)—is paramount to its application as a chiral building block. Several established asymmetric synthesis strategies can be envisioned for its preparation, primarily through the stereoselective reduction of the corresponding diketone, nonane-2,5-dione.

Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of 1,4-diketones is a powerful method for the synthesis of chiral 1,4-diols. This approach typically employs transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. The choice of ligand is crucial for achieving high diastereo- and enantioselectivity.

Experimental Protocol (Hypothetical, based on analogous systems):

-

Catalyst Preparation: A solution of a chiral diphosphine ligand (e.g., a derivative of BINAP) and a metal precursor (e.g., [RuCl2(p-cymene)]2) is stirred in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

Hydrogenation: The substrate, nonane-2,5-dione, is dissolved in a solvent (e.g., methanol) in a high-pressure autoclave. The prepared catalyst is added, and the vessel is purged and pressurized with hydrogen gas.

-

Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the pressure is released, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the desired stereoisomer of this compound.

Table 1: Representative Chiral Ligands for Asymmetric Ketone Reduction

| Ligand Type | Metal | Typical Substrate | Expected Selectivity |

| BINAP derivatives | Ru, Rh | Aryl ketones, β-keto esters | High enantioselectivity |

| Chiral Diamines | Ir, Ru | Aromatic and aliphatic ketones | High enantioselectivity and activity |

| Oxazaborolidines | (Catalyst) | Prochiral ketones | High enantioselectivity (CBS reduction)[1] |

This table presents a selection of ligand types commonly used for the asymmetric reduction of ketones. The specific performance for nonane-2,5-dione would require experimental validation.

Biocatalytic Reduction

Enzymes, particularly dehydrogenases and reductases, offer a highly selective and environmentally benign route to chiral alcohols. Whole-cell biocatalysts or isolated enzymes can be employed to reduce nonane-2,5-dione with high stereocontrol.

Experimental Protocol (Hypothetical, based on analogous systems):

-

Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Saccharomyces cerevisiae, Candida sp.) is grown in a nutrient-rich medium.

-

Biotransformation: Nonane-2,5-dione is added to the microbial culture or a suspension of the isolated enzyme, often with a co-factor regeneration system (e.g., glucose for NADPH).

-

Incubation: The reaction mixture is incubated under controlled conditions (temperature, pH, agitation) until the substrate is consumed.

-

Extraction and Purification: The product is extracted from the reaction medium using an organic solvent, and the extract is dried and concentrated. Purification by column chromatography affords the enantiopure diol.

Table 2: Enzymes for Asymmetric Ketone Reduction

| Enzyme Class | Cofactor | Typical Substrate | Expected Selectivity |

| Alcohol Dehydrogenases (ADHs) | NAD(P)H | Acyclic and cyclic ketones | High enantioselectivity |

| Carbonyl Reductases (CBRs) | NAD(P)H | Wide range of ketones | High stereoselectivity |

| Lipases (for kinetic resolution) | N/A | Racemic alcohols/esters | High enantioselectivity |

The suitability of these enzymes for the stereoselective reduction of nonane-2,5-dione would need to be determined experimentally.

Applications of Chiral this compound

The stereoisomers of this compound can serve as valuable chiral building blocks in several areas of asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. This compound can be envisioned to function as a chiral auxiliary by forming a chiral acetal (B89532) or ketal with a carbonyl compound.

Caption: General workflow for using this compound as a chiral auxiliary.

As a Chiral Ligand

The two hydroxyl groups of this compound are suitably positioned to chelate to a metal center, forming a chiral catalyst for a variety of asymmetric transformations. The C9 backbone provides steric bulk and influences the chiral environment around the metal.

Potential Applications in Catalysis:

-

Asymmetric Epoxidation: Formation of chiral epoxides from prochiral olefins.

-

Asymmetric Cyclopropanation: Synthesis of chiral cyclopropanes.

-

Asymmetric Aldol Reactions: Enantioselective carbon-carbon bond formation.

-

Asymmetric Diels-Alder Reactions: Control of stereochemistry in cycloaddition reactions.

Caption: Formation and application of a chiral catalyst with this compound.

Relevance in Drug Development

The incorporation of chiral centers is a critical aspect of modern drug design, as different stereoisomers of a drug molecule often exhibit vastly different pharmacological activities and toxicological profiles. Chiral building blocks like this compound can be instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The aliphatic nature of this compound can be advantageous in modifying the lipophilicity of a drug candidate, which is a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Roles in Drug Synthesis:

-

Introduction of Stereocenters: Direct incorporation of the diol scaffold into the target molecule.

-

Asymmetric Synthesis of Intermediates: Use as a chiral ligand or auxiliary in the synthesis of key chiral intermediates.

-

Fragment-Based Drug Discovery: The diol could serve as a chiral fragment for building more complex drug candidates.

Conclusion

While direct and extensive literature on this compound as a chiral building block is currently sparse, its structural features and the well-established chemistry of analogous 1,4-diols strongly suggest its potential as a valuable tool in asymmetric synthesis. The development of efficient stereoselective routes to its various isomers is a key first step. Subsequent exploration of its utility as a chiral auxiliary and ligand in a range of asymmetric transformations will undoubtedly open new avenues for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries. Further research is warranted to fully elucidate the synthetic potential of this promising chiral building block.

References

An In-depth Technical Guide to the Biological Activity of Long-Chain Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain diols, a diverse class of lipid molecules characterized by two hydroxyl groups on a carbon chain, are emerging as significant players in a range of biological processes. This technical guide provides a comprehensive overview of the biological activities of two major classes of long-chain diols: vicinal diols derived from polyunsaturated fatty acid (PUFA) metabolism and medium-chain 1,2-alkanediols. We delve into their mechanisms of action, from the modulation of inflammatory and pain signaling pathways to their role as antimicrobial agents. This guide offers detailed experimental protocols, quantitative data on their biological effects, and visualizations of the key signaling pathways involved, aiming to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of these multifaceted compounds.

Introduction to Long-Chain Diols

Long-chain diols are broadly classified based on the arrangement of their hydroxyl groups and their biosynthetic origins. This guide focuses on two biologically significant groups:

-

Lipid Vicinal Diols: These are produced endogenously from the metabolism of PUFAs, such as linoleic acid and arachidonic acid, through the cytochrome P450 (CYP450) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway. These diols are increasingly recognized for their roles in inflammation, pain, and cardiovascular physiology, often acting in opposition to their precursor epoxy fatty acids (EpFAs).[1][2]

-

1,2-Alkanediols: This group consists of synthetic or naturally derived diols with carbon chain lengths typically ranging from C6 to C12. They are widely utilized in the cosmetic and pharmaceutical industries for their antimicrobial and moisturizing properties.[3][4] Their mechanism of action is primarily attributed to the disruption of microbial cell membranes.[3]

Biological Activity of Lipid Vicinal Diols

Pro-inflammatory and Pain Signaling

Lipid vicinal diols, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), are increasingly implicated as pro-inflammatory mediators.[5] Their formation from the hydrolysis of EpFAs by sEH can shift the balance from anti-inflammatory and analgesic effects of EpFAs to a pro-inflammatory state.[5]

Mechanism of Action: A key mechanism underlying the pro-inflammatory and pain-sensitizing effects of certain vicinal diols is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[6][7] Activation of TRPV1 by these diols leads to an influx of calcium ions, triggering the release of pro-inflammatory neuropeptides and sensitizing the neurons to thermal and mechanical stimuli.[7]

Quantitative Data:

| Compound | Biological Effect | System | Quantitative Data | Reference |

| 12,13-DiHOME | Induction of IL-1β expression in macrophages | THP-1 macrophages | Dose-dependent increase in IL-1β expressing cells at 37.5 µM and 75 µM after 24 and 48 hours.[8] | [8] |

| 12,13-DiHOME | Skewing of macrophage polarization towards a pro-inflammatory phenotype (IL-1β high/CD206 low) | Primary human monocyte-derived macrophages | Exacerbated inflammatory response to allergens (peanut, ovalbumin).[9] | [9] |

| 12,13-DiHOME | Induction of IL-1β and IL-6 production | Primary immune cell co-culture | Promoted cytokine production in the presence of peanut allergen stimulation.[10] | [10] |

| Mixture of 9,10-DiHOME, 12,13-DiHOME, 9,10-EpOME, and 12,13-EpOME | Activation of TRPV1 and TRPA1 channels | CHO cells expressing TRP channels | Inward currents observed at 100 µM.[7] | [7] |

| Mixture of 9,10-DiHOME, 12,13-DiHOME, 9,10-EpOME, and 12,13-EpOME | Induction of mechanical and thermal allodynia | In vivo (spinal injection in rats) | Allodynia observed with 25 µg of each compound.[7] | [7] |

Signaling Pathways

The biosynthesis of vicinal diols from PUFAs is a two-step enzymatic process. First, a double bond in the fatty acid is epoxidized by a CYP450 epoxygenase to form an EpFA. Subsequently, the sEH enzyme hydrolyzes the epoxide ring to yield the corresponding vicinal diol.[11]

Activation of the TRPV1 channel by vicinal diols initiates a signaling cascade that contributes to pain and inflammation. The influx of Ca²⁺ through the channel acts as a second messenger, activating various downstream effectors.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Our Approach - EicOsis [eicosis.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. brainvta.tech [brainvta.tech]

- 5. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Fate and Ecotoxicity of Nonane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and ecotoxicity of nonane-2,5-diol is limited in publicly available literature. This guide synthesizes information from analogous compounds, Quantitative Structure-Activity Relationship (QSAR) models, and established scientific principles to provide a comprehensive overview of its expected environmental behavior and potential toxicity. All quantitative data presented for this compound should be considered estimated.

Introduction

This compound (C9H20O2) is a long-chain aliphatic diol. Due to its chemical structure, it is anticipated to have applications as a precursor in polymer synthesis, as a solvent, or as a component in various industrial formulations. Understanding its environmental fate and potential ecotoxicological effects is crucial for responsible manufacturing, use, and disposal. This technical guide provides a detailed assessment of the predicted environmental behavior and toxicity of this compound, based on current scientific understanding of similar chemical structures.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. The following table summarizes the predicted properties of this compound. These values are crucial inputs for environmental distribution models.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C9H20O2 | - |

| Molecular Weight | 160.26 g/mol | - |

| Water Solubility | Moderately soluble | Analogue data |

| Vapor Pressure | Low | Analogue data |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | QSAR Estimation |

| Henry's Law Constant | Low | Estimation |

Environmental Fate

The environmental fate of this compound encompasses its persistence, degradation, and distribution in various environmental compartments.

Biodegradation

Aliphatic alcohols and diols are generally susceptible to microbial degradation. The primary mechanism of aerobic biodegradation is expected to be oxidation of the terminal alcohol groups.

Expected Biodegradation Pathway:

The biodegradation of this compound is likely to proceed through the following steps:

-

Oxidation: Microbial alcohol dehydrogenases are expected to oxidize the hydroxyl groups to their corresponding ketones and carboxylic acids.

-

Beta-Oxidation: The resulting aliphatic chain can then be shortened via the beta-oxidation pathway, a common metabolic process for fatty acids.

-

Mineralization: Ultimately, the molecule is expected to be mineralized to carbon dioxide and water.

Based on its structure, this compound is predicted to be readily biodegradable , although the presence of a mid-chain hydroxyl group might slightly influence the rate compared to linear diols.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log K_ow_). With a predicted Log K_ow_ in the range of 1.5 to 2.5, this compound is expected to have a low potential for bioaccumulation . Substances with a Log K_ow_ below 3 are generally not considered to be bioaccumulative.

Environmental Distribution

Based on its predicted physicochemical properties, this compound is expected to partition primarily to the water and soil compartments if released into the environment. Its moderate water solubility will facilitate its presence in aquatic systems, while its potential for adsorption to organic matter in soil and sediment will also be a significant distribution pathway. Due to its low predicted vapor pressure and Henry's Law Constant, volatilization to the atmosphere is expected to be a minor transport process.

Ecotoxicity

The ecotoxicity of this compound is predicted based on data from similar aliphatic diols and the principles of non-polar narcosis.

Aquatic Toxicity

Aliphatic alcohols and diols often exhibit a non-specific mode of toxic action known as non-polar narcosis (or baseline toxicity). This type of toxicity is directly related to the hydrophobicity of the molecule, as it disrupts cell membranes. The toxicity is generally proportional to the octanol-water partition coefficient.

The following table provides estimated acute aquatic toxicity values for this compound based on QSAR models for aliphatic alcohols.

| Organism | Endpoint | Predicted Value (mg/L) |

| Fish (e.g., Pimephales promelas) | 96-hour LC50 | 10 - 100 |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | 10 - 100 |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | 10 - 100 |

These predicted values suggest that this compound is likely to be moderately toxic to aquatic organisms .

Terrestrial Toxicity

Data on the terrestrial toxicity of this compound is not available. However, based on its low bioaccumulation potential and expected ready biodegradation in soil, the risk to terrestrial organisms is predicted to be low.

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate and toxicity of chemicals.[1][2][3] The following provides an overview of the key experimental designs that would be applicable to this compound.

Environmental Fate Testing

-

Ready Biodegradability (OECD 301): A variety of methods under this guideline (e.g., 301B - CO2 Evolution Test, 301F - Manometric Respirometry Test) can be used to assess the potential for rapid and complete biodegradation.[4]

-

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This test would determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc), providing a measure of the chemical's tendency to adsorb to soil and sediment.[5]

References

Technical Guide: Discovery and Isolation of Nonane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis, isolation, and characterization of Nonane-2,5-diol, a long-chain aliphatic diol. While the formal "discovery" of this compound is not extensively documented in scientific literature, this guide outlines a plausible and efficient synthetic route from its corresponding diketone, Nonane-2,5-dione. Detailed experimental protocols for its synthesis via reduction, subsequent purification by column chromatography, and thorough characterization using modern spectroscopic techniques are presented. This guide is intended to serve as a practical resource for researchers requiring this compound for further studies.

Introduction

Aliphatic diols are a class of organic compounds containing two hydroxyl functional groups. Their unique properties, including hydrophilicity, hydrogen bonding capabilities, and the potential for further chemical modification, make them valuable building blocks in various fields, including polymer chemistry, materials science, and drug development. This compound, with its nine-carbon backbone, represents a versatile intermediate for the synthesis of more complex molecules. The lack of readily available commercial sources or detailed synthetic reports necessitates a clear and reproducible method for its preparation and purification. This guide addresses this gap by proposing a robust protocol based on well-established organic chemistry principles.

Proposed Synthesis and Isolation

The most direct and efficient method for the synthesis of this compound is the reduction of the corresponding diketone, Nonane-2,5-dione. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for aldehydes and ketones and its relatively mild reaction conditions.

Synthetic Pathway

The synthesis involves the reduction of the two ketone functionalities of Nonane-2,5-dione to hydroxyl groups, yielding this compound.

Caption: Proposed synthesis of this compound from Nonane-2,5-dione.

Isolation and Purification Workflow

Following the reduction reaction, a standard workup procedure is employed to quench the reaction and remove inorganic byproducts. The crude product is then purified using flash column chromatography to isolate the pure this compound.

Caption: Workflow for the isolation and purification of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.26 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Estimated > 200 °C at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in hexanes. |

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretch (hydroxyl) |

| 2955-2850 (strong) | C-H stretch (alkane) |

| 1465-1450 (medium) | C-H bend (alkane) |

| 1150-1050 (strong) | C-O stretch (secondary alcohol) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.6 | m | 2H | CH-OH (at C2 and C5) |

| ~2.0 - 1.8 | br s | 2H | OH |

| ~1.6 - 1.2 | m | 10H | CH₂ (at C3, C4, C6, C7, C8) |

| ~1.15 | d | 3H | CH₃ (at C1) |

| 0.89 | t | 3H | CH₃ (at C9) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~71.5 | C5-OH |

| ~68.0 | C2-OH |

| ~40.0 | C4 |

| ~38.0 | C6 |

| ~36.0 | C3 |

| ~28.0 | C7 |

| ~23.0 | C1 |

| ~22.5 | C8 |

| ~14.0 | C9 |

Mass Spectrometry (MS):

| m/z | Proposed Fragment Ion |

| 160 | [M]⁺ (Molecular Ion) |

| 142 | [M - H₂O]⁺ |

| 124 | [M - 2H₂O]⁺ |

| 115 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |

| 101 | [M - C₄H₉]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Nonane-2,5-dione (10.0 g, 64.0 mmol). Dissolve the dione (B5365651) in 100 mL of methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (4.84 g, 128.0 mmol, 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting dione spot (visualized with a potassium permanganate (B83412) stain) indicates the completion of the reaction.

-

Workup:

-

Cool the reaction mixture back to 0 °C and slowly add 50 mL of 1 M aqueous HCl to quench the excess sodium borohydride and neutralize the solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a colorless oil.

-

Purification by Flash Column Chromatography

-

Column Preparation: Pack a glass column (appropriate size for the amount of crude product) with silica (B1680970) gel in a 9:1 hexane:ethyl acetate slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1 hexane:ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

-

Final Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound. Determine the final yield.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis, isolation, and characterization of this compound. The proposed reduction of Nonane-2,5-dione with sodium borohydride is a reliable method for obtaining the target diol. The comprehensive purification and characterization protocols will enable researchers to produce and verify the purity and structure of this valuable chemical intermediate for their specific applications.

A Theoretical Investigation of the Conformational Landscape of Nonane-2,5-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the structural and conformational analysis of Nonane-2,5-diol. Due to the flexibility of its nine-carbon chain and the presence of two hydroxyl groups, this compound can adopt a multitude of conformations, significantly influenced by weak intramolecular interactions, particularly hydrogen bonding. Understanding the relative energies and geometries of these conformers is crucial for predicting its physicochemical properties and potential biological activity. This document details the computational methodologies, from initial conformational searches to high-level quantum chemical calculations, for elucidating the structural characteristics of this compound. The presented data, while illustrative, serves as a robust template for the analysis of this and other flexible long-chain diols.

Introduction

Long-chain alkanediols are a class of molecules with broad applications, from industrial solvents to components in pharmaceutical and cosmetic formulations. Their functionality is intrinsically linked to their three-dimensional structure, which is dictated by the rotational freedom around their single bonds and the potential for intramolecular interactions. This compound, with its C9 backbone and hydroxyl groups at the 2 and 5 positions, presents a compelling case for theoretical study. The separation of the hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations over others.

Computational chemistry provides a powerful toolkit for exploring the conformational space of such flexible molecules.[1] Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them well-suited for studying the electronic structure and geometry of organic molecules.[2] By employing a systematic computational workflow, we can identify the most stable conformers, quantify their relative energies, and analyze the subtle stereoelectronic interactions that govern their structure.[3]

This guide details the theoretical protocols for a comprehensive conformational analysis of this compound, presenting hypothetical but realistic data to illustrate the expected outcomes of such a study.

Computational Methodology

The theoretical investigation of this compound's structure is a multi-step process that begins with a broad exploration of its conformational space, followed by detailed quantum mechanical calculations on the most promising candidate structures.

Conformational Search

Given the six rotatable bonds in the carbon backbone of this compound, a systematic search for low-energy conformers is the foundational step. A mixed molecular mechanics and quantum mechanical approach is often employed for efficiency.

-

Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to perform a stochastic or systematic search of the conformational space. This step rapidly generates a large number of potential structures by rotating the dihedral angles of the molecule's backbone.

-

Pre-optimization and Clustering: The generated conformers are then subjected to a preliminary geometry optimization at a low level of theory to remove redundant or high-energy structures. The remaining conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries.

Quantum Chemical Calculations

The unique conformers identified in the initial search are then subjected to more rigorous quantum chemical calculations to refine their geometries and determine their relative energies.

-

Geometry Optimization: Density Functional Theory (DFT) is a widely used method for this purpose.[4] The geometries of the pre-optimized conformers are fully optimized using a functional such as B3LYP with a Pople-style basis set like 6-31G(d). This level of theory provides a good compromise between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). This approach, where the more computationally expensive basis set is used only for the final energy calculation, often yields results comparable to a full optimization with the larger basis set at a fraction of the computational cost.

Analysis of Intramolecular Interactions

To understand the factors stabilizing the lowest energy conformers, further analysis of the electronic structure is necessary.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate intramolecular hydrogen bonding. This method can quantify the donor-acceptor interactions between the lone pairs of one oxygen atom and the antibonding orbital of the O-H bond of the other hydroxyl group. The stabilization energy (E(2)) associated with this interaction provides a measure of the hydrogen bond strength.

The overall computational workflow is depicted in the diagram below.

References

Navigating the Safety Profile of Nonane-2,5-diol: A Technical Guide

Disclaimer: Specific safety and toxicological data for Nonane-2,5-diol is limited. This guide provides available information and supplements it with data from structurally similar compounds, such as other alkane diols, to offer a comprehensive overview of safe handling and precautionary measures. Professional judgment and a thorough risk assessment should always be applied when handling any chemical.

This compound, a nine-carbon diol, belongs to the larger family of alkane diols which are utilized in various industrial and research applications. A thorough understanding of its safety profile and proper handling procedures is paramount for researchers, scientists, and professionals in drug development. This technical guide synthesizes the available data for this compound and its analogs to provide a detailed overview of its safety and handling.

Core Chemical and Physical Properties

| Property | Value | Source (Compound) |

| Molecular Formula | C9H20O2 | This compound[1] |

| Molecular Weight | 160.26 g/mol | This compound[1] |

| CAS Number | 51916-45-1 | This compound[1] |

| Boiling Point | 177 °C @ 15 mmHg | 1,9-Nonanediol[2] |

| Melting Point | 44 - 48 °C | 1,9-Nonanediol[2] |

| Flash Point | > 162 °C | 1,9-Nonanediol[2] |

| Vapor Pressure | <0.01 hPa @ 20 °C | 1,9-Nonanediol[2] |

| Specific Gravity | 0.918 | 1,9-Nonanediol[2] |

Toxicological Data and Hazard Identification

Detailed toxicological studies on this compound have not been identified. However, data from other alkane diols suggest that the primary hazards are likely to be skin and eye irritation. The following table summarizes available data for analogous compounds.

| Hazard | Data | Source (Compound) |

| Acute Oral Toxicity | LD50 > 2,000 mg/kg (Rat) | Butane-1,2-diol |

| Dermal Toxicity | LD50 > 9,000 mg/kg (Rabbit) | 2,5-Dimethylhexane-2,5-diol[3] |

| Eye Irritation | Causes serious eye irritation | 2,5-Dimethylhexane-2,5-diol[3] |

| Skin Irritation | Causes skin irritation | n-Nonane[4] |

| Inhalation | May cause respiratory irritation | 2,5-Dimethylhexane-2,5-diol |

Based on the available information for similar alkane diols, this compound should be handled as a substance that can cause serious eye irritation and potential skin irritation.

Experimental Protocols and Safe Handling

Given the lack of specific experimental protocols for this compound, general best practices for handling laboratory chemicals should be strictly followed.

General Handling:

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures

Chemical Spill Workflow

In the event of a spill, a clear and logical workflow is essential to ensure safety and minimize environmental contamination.

Caption: Workflow for handling a chemical spill.

First Aid Measures

A logical progression of first aid measures is critical in the event of an exposure.

Caption: First aid measures for different exposure routes.

Detailed First Aid Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with lukewarm water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While specific flammability data for this compound is unavailable, it is expected to be a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors may be heavier than air and can spread along floors.[3] In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

References

Navigating the Scarcity: A Technical Guide to Nonane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nonane-2,5-diol (C9H20O2) is a member of the nonanediol family of isomers. While other isomers such as 1,9-nonanediol (B147092) and 1,2-nonanediol (B1661955) are commercially available, this compound is notably absent from the catalogs of major chemical suppliers. This lack of commercial availability necessitates a deeper look into its synthesis and properties for any research or development activities that may require its use. This guide provides a theoretical framework for its preparation based on established organic chemistry principles and data on analogous compounds.

Physicochemical Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted or are available through databases such as PubChem. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem |

| Molecular Weight | 160.26 g/mol | PubChem |

| CAS Number | Not assigned | - |

| PubChem CID | 22472108 | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Estimated to be in the range of 220-240 °C | Inferred |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Inferred |

Proposed Synthesis of this compound

The most direct and plausible route to synthesize this compound is through the reduction of the corresponding diketone, Nonane-2,5-dione. This precursor, while also not widely available commercially, can be synthesized through various established organic chemistry methods. The reduction of the diketone to the diol can be achieved using common reducing agents.

Proposed Experimental Protocol: Reduction of Nonane-2,5-dione

This protocol is a proposed method and should be adapted and optimized by qualified personnel in a suitable laboratory setting.

Materials:

-

Nonane-2,5-dione

-

Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous solvent (e.g., methanol (B129727) for NaBH4, diethyl ether or THF for LiAlH4)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Nonane-2,5-dione in the appropriate anhydrous solvent. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained at 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Synthesis Pathway Diagram

The following diagram illustrates the proposed synthesis of this compound from its diketone precursor.

Caption: Proposed synthesis of this compound via reduction of Nonane-2,5-dione.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the same precautions as other long-chain alcohols and diols. Based on the SDS for similar compounds like nonane (B91170) and other diols, the following hazards should be considered[2][3][4][5]:

-

Flammability: Assumed to be a combustible liquid. Keep away from open flames and high temperatures.

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Inhalation: May cause respiratory tract irritation if inhaled. Work in a well-ventilated area or use a fume hood.

-

Ingestion: The toxicological properties are unknown. Avoid ingestion.

A thorough risk assessment should be conducted before handling this compound.

Logical Workflow for Acquisition and Use

The following diagram outlines the logical steps for a research entity to acquire and utilize this compound.

Caption: Workflow for obtaining and using this compound.

Conclusion

While this compound is not a commercially available chemical, this guide provides a foundational understanding for its synthesis and handling. By following the proposed synthesis route and adhering to appropriate safety protocols, researchers and drug development professionals can potentially access this compound for their specific applications. The information provided aims to bridge the gap created by its commercial scarcity and empower scientific advancement in areas where this unique diol may play a critical role.

References

Methodological & Application

Application Notes & Protocols: Nonane-2,5-diol as a Novel Monomer for Polyester Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyesters are a versatile class of polymers with wide-ranging applications in biomedical fields, including drug delivery, tissue engineering, and medical device coatings, owing to their biocompatibility and tunable degradation profiles. The synthesis of novel polyesters with tailored properties is a continuous area of research. Nonane-2,5-diol, a branched aliphatic diol, presents an interesting monomer candidate for polyester (B1180765) synthesis. Its secondary hydroxyl groups and the length of its carbon chain are expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with unique characteristics suitable for specialized applications.

These application notes provide a comprehensive overview of the potential use of this compound in polyester synthesis. Due to the limited availability of specific experimental data for this compound in the scientific literature, this document presents representative protocols and data adapted from established methods for polyester synthesis using analogous diols. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound as a monomer.

Synthesis of Polyesters from this compound

Polyesters from this compound can be synthesized through various methods, with melt polycondensation and enzymatic polymerization being two common and effective approaches.

Melt Polycondensation

Melt polycondensation is a widely used industrial method for polyester synthesis. It involves the reaction of a diol with a dicarboxylic acid or its diester at elevated temperatures and under vacuum to drive the removal of the condensation byproduct (e.g., water or a small alcohol), thereby promoting polymerization.[1][2][3]

Experimental Protocol: Melt Polycondensation of this compound with Succinic Acid

This protocol describes a representative procedure for the synthesis of poly(this compound succinate).

Materials:

-

This compound

-

Succinic acid

-

Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

-

Nitrogen gas (high purity)

-

Chloroform (B151607) or dichloromethane (B109758) (for polymer precipitation and purification)

-

Methanol (B129727) (for polymer washing)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and collection flask

-

Vacuum pump

-

Heating mantle with a temperature controller

-

Nitrogen inlet

Procedure:

-

Monomer Charging: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add equimolar amounts of this compound and succinic acid.

-

Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow during the initial stage of the reaction.

-

Esterification Stage: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring. The condensation byproduct, water, will start to distill off. Continue this stage for 2-4 hours or until the theoretical amount of water is collected.

-

Polycondensation Stage: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (reducing the pressure to <1 mbar). This stage facilitates the removal of residual water and diol, driving the polymerization to achieve a high molecular weight polymer. Continue the reaction under high vacuum for 4-6 hours.

-

Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a viscous liquid or a solid. Dissolve the polymer in a minimal amount of chloroform or dichloromethane.

-

Purification: Precipitate the dissolved polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and catalyst residues.

-

Drying: Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional chemical catalysis, often proceeding under milder reaction conditions and with high selectivity.[4][5] Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze polyester synthesis.[4]

Experimental Protocol: Enzymatic Synthesis of Poly(this compound sebacate)

This protocol outlines a representative procedure for the enzymatic synthesis of a polyester from this compound and a long-chain diacid, sebacic acid.

Materials:

-

This compound

-

Sebacic acid

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Diphenyl ether or another suitable high-boiling point solvent

-

Molecular sieves (e.g., 4Å)

-

Chloroform or dichloromethane (for polymer dissolution)

-

Methanol (for polymer precipitation)

Equipment:

-

Schlenk flask or a round-bottom flask with a side arm

-

Magnetic stirrer and stir bar

-

Heating bath (e.g., oil bath)

-

Vacuum line

-

Nitrogen or argon gas supply

Procedure:

-

Monomer and Enzyme Preparation: In a Schlenk flask, add equimolar amounts of this compound and sebacic acid. Add the solvent (e.g., diphenyl ether) and activated molecular sieves to remove any traces of water. Add the immobilized lipase (e.g., 10% by weight of the total monomers).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring. The reaction is typically carried out for 24-72 hours.

-

Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. Dissolve the polymer in chloroform or dichloromethane and filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Polymer Purification: Precipitate the polymer from the filtrate by adding it to an excess of cold methanol.

-

Drying: Collect the polymer by filtration and dry it under vacuum at a temperature below its glass transition temperature.

Characterization of Polyesters

The synthesized polyesters should be thoroughly characterized to determine their chemical structure, molecular weight, and thermal properties.

Table 1: Representative Characterization Data for a Hypothetical Poly(this compound succinate)

| Property | Method | Expected Result |

| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of ester linkages and incorporation of both monomers. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn) in the range of 10,000 - 30,000 g/mol . Polydispersity index (PDI) between 1.5 and 2.5.[6][7][8] |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) is expected to be below room temperature due to the flexible aliphatic backbone. A melting temperature (Tm) may be observed if the polymer is semi-crystalline.[6] |